molecular formula C6H6BFO2 B1143352 1-Methylpiperidin-4-amine hydrochloride CAS No. 1193-03-9

1-Methylpiperidin-4-amine hydrochloride

Cat. No.: B1143352
CAS No.: 1193-03-9
M. Wt: 139.92
InChI Key:
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Description

1-Methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-piperidone with ammonia or primary amines under reductive conditions. This reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactions. These methods utilize readily available starting materials and catalysts to achieve high yields and purity. For example, the use of palladium or rhodium catalysts in hydrogenation reactions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Methylpiperidin-4-amine hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMYKAREPXBRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-03-9
Record name 4-Piperidinamine, 1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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